molecular formula C10H8O5 B12650150 Acetylphthalic acid CAS No. 93940-26-2

Acetylphthalic acid

Katalognummer: B12650150
CAS-Nummer: 93940-26-2
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: QFNYIIZQJHOGII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetylphthalic acid is an organic compound that belongs to the class of phthalic acids It is characterized by the presence of an acetyl group attached to the phthalic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetylphthalic acid can be synthesized through several methods. One common approach involves the acetylation of phthalic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetylphthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalic anhydride.

    Reduction: Reduction reactions can convert it into phthalic acid derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products

The major products formed from these reactions include phthalic anhydride, various phthalic acid derivatives, and substituted acetylphthalic acids.

Wissenschaftliche Forschungsanwendungen

Acetylphthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and polymers.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research explores its potential in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of plasticizers, resins, and coatings.

Wirkmechanismus

The mechanism of action of acetylphthalic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The acetyl group can modify the activity of proteins by acetylation, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Acetylsalicylic Acid: Contains an acetyl group but has different applications and properties.

    Phthalic Anhydride: An oxidized form of phthalic acid, used in different industrial applications.

Uniqueness

Acetylphthalic acid’s unique combination of the phthalic acid structure with an acetyl group gives it distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

93940-26-2

Molekularformel

C10H8O5

Molekulargewicht

208.17 g/mol

IUPAC-Name

3-acetylphthalic acid

InChI

InChI=1S/C10H8O5/c1-5(11)6-3-2-4-7(9(12)13)8(6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

QFNYIIZQJHOGII-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.